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Compound of Interest

Compound Name: Hodgkinsine B

Cat. No.: B15618118

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total
synthesis of (—)-Hodgkinsine B, a complex polycyclic alkaloid. The featured methodology,
developed by Lindovska and Movassaghi, employs a convergent and diazene-directed
assembly of cyclotryptamine fragments. This innovative approach allows for the
stereocontrolled construction of the intricate carbon skeleton of Hodgkinsine B, including its
challenging quaternary stereocenters.

The synthesis is characterized by its modularity, enabling the strategic union of distinct
cyclotryptamine units. Key transformations include Rh- and Ir-catalyzed C—H amination
reactions for the functionalization of the monomeric building blocks, a novel silver-promoted
synthesis of aryl-alkyl diazenes, and a final photoextrusion of dinitrogen to forge the critical C—
C bonds. This methodology offers a robust and stereoselective route to a class of biologically
active natural products, providing a valuable tool for synthetic chemists and researchers in drug
discovery.[1][2][3]

Quantitative Data Summary

The following tables summarize the yields and key quantitative parameters for the synthesis of
(-)-Hodgkinsine B and its precursors.

Table 1: Synthesis of Key Intermediates
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Reagents and

Step Intermediate . Yield (%) Notes
Conditions
(S)-TRIP, N1-
C3a- _ 94%
Teoc-tryptamine . _
1 bromocyclotrypta il 99 enantiomeric
me
mine ((+)-26) Y excess.[2]
carbamate
Rh-catalysis,
Sulfamate ester T
2 dimeric diazene 58 [2]
((+)-34)
((+)-32)
Trimeric diazene AgOTf, DTBMP, N
3 Not specified
(+)-38 CH2Cl2, 22 °C
Deprotected )
4 _ TBAF High
trimer
Table 2: Final Steps in the Synthesis of (-)-Hodgkinsine B
Reagents and .
Step Product . Yield (%) Precursor
Conditions
(-)-Hodgkinsine Deprotected
1 Red-Al 68 _
B (3) trimer

Experimental Protocols

The following are detailed experimental protocols for the key steps in the diazene-directed

synthesis of (-)-Hodgkinsine B.

Protocol 1: Synthesis of C3a-bromocyclotryptamine

((+)-26)

This protocol describes the enantioselective bromocyclization to form the key cyclotryptamine

building block.
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e To a solution of N1-Teoc-tryptamine methyl carbamate in a suitable solvent, add the chiral
phosphoric acid catalyst (S)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl
hydrogenphosphonate ((S)-TRIP).

o Cool the reaction mixture to the specified temperature.

e Add the brominating agent (e.g., NBS) portion-wise over a set period.

e Monitor the reaction by TLC or LC-MS until completion.

e Upon completion, quench the reaction with a suitable quenching agent.

o Extract the product with an organic solvent and wash the organic layer with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography to afford C3a-bromocyclotryptamine

((+)-26).[2]

Protocol 2: Rh-catalyzed C-H Amination for Sulfamate
Ester ((+)-34) Synthesis

This protocol details the C-H amination of the dimeric diazene intermediate.

In a glovebox, charge a reaction vessel with the dimeric diazene ((+)-32), a rhodium catalyst
(e.g., Rhz(esp)z2), an oxidant (e.g., Phl(OAc)2), and a magnesium oxide.

o Add a solution of the appropriate sulfamate reagent in a dry, degassed solvent.

« Stir the reaction mixture at room temperature for the specified time.

e Monitor the reaction progress by TLC or LC-MS.

e Upon completion, filter the reaction mixture through a pad of Celite.

o Concentrate the filtrate under reduced pressure.
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 Purify the crude product by flash column chromatography to yield the sulfamate ester

((+)-34).[2]

Protocol 3: Silver-Promoted Diazene Formation

This protocol describes the coupling of a hydrazine nucleophile with a C3a-
bromocyclotryptamine.

o To a solution of the C3a-bromocyclotryptamine and an electronically attenuated hydrazine in
a suitable solvent (e.g., CH2Cl2), add a silver salt (e.g., AgOTf) and a non-nucleophilic base
(e.g., DTBMP).

 Stir the reaction at room temperature until the starting material is consumed, as monitored by
TLC.

« Filter the reaction mixture through Celite and concentrate the filtrate.

Purify the resulting diazene by column chromatography.[1]

Protocol 4: Photoextrusion of Dinitrogen and Final
Reduction to (-)-Hodgkinsine B

This protocol outlines the final steps to form the core structure of Hodgkinsine B.

Prepare a solution of the trimeric diazene intermediate in a suitable solvent in a quartz
reaction vessel.

« [rradiate the solution with a UV lamp (e.g., 300 nm) at room temperature while stirring.

o Monitor the reaction for the disappearance of the diazene starting material.

e Upon completion, remove the solvent under reduced pressure.

e The resulting crude product is then subjected to a deprotection step (e.g., with TBAF) to
remove any protecting groups.

« Finally, dissolve the deprotected intermediate in a suitable solvent and treat with a reducing
agent like Red-Al to afford (—)-Hodgkinsine B.[1]
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 Purify the final product by chromatography.

Visualizations

The following diagrams illustrate the key logical and experimental workflows in the synthesis of
(-)-Hodgkinsine B.
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Caption: Overview of the convergent synthesis of (—)-Hodgkinsine B.
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Caption: Key steps in the silver-promoted diazene formation.
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Caption: Mechanism of photoextrusion and C-C bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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